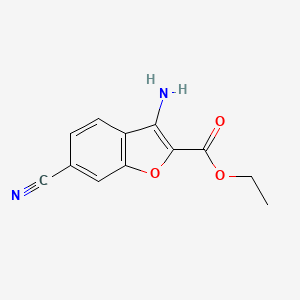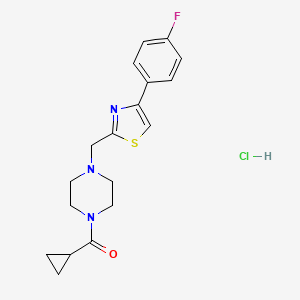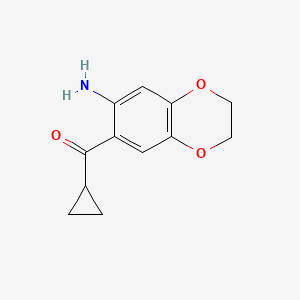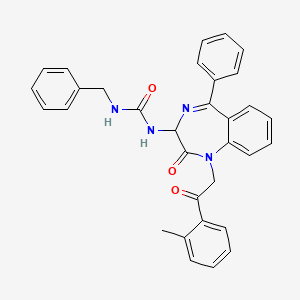
1-(3,4-Dimethoxybenzyl)-3-(3-(3-methylisoxazol-5-yl)propyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dimethoxybenzyl)-3-(3-(3-methylisoxazol-5-yl)propyl)urea is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DM-PU-01 and has been the subject of several studies to determine its synthesis method, mechanism of action, biochemical and physiological effects, and future directions.
Mechanism of Action
The mechanism of action of DM-PU-01 involves the inhibition of various cellular pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the JAK/STAT pathway. DM-PU-01 has also been shown to inhibit the activity of various enzymes, including HDACs and PARP. These inhibitory effects result in the induction of cell cycle arrest and apoptosis, the regulation of the immune response, and the reduction of inflammation.
Biochemical and Physiological Effects:
DM-PU-01 has been shown to have several biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis, the regulation of the immune response, the reduction of inflammation, and the improvement of cognitive function. DM-PU-01 has also been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of DM-PU-01 for lab experiments is its high selectivity towards cancer cells, which allows for targeted cancer therapy. DM-PU-01 also has low toxicity and can be easily synthesized in large quantities. However, one of the limitations of DM-PU-01 is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for DM-PU-01 research, including the development of novel DM-PU-01 derivatives with improved solubility and efficacy, the investigation of DM-PU-01 as a potential treatment for other diseases, such as Alzheimer's disease and multiple sclerosis, and the development of DM-PU-01-based drug delivery systems for targeted cancer therapy. Additionally, further studies are needed to fully understand the mechanism of action of DM-PU-01 and its potential applications in various fields.
Synthesis Methods
The synthesis of DM-PU-01 involves the reaction of 3-(3-(3-methylisoxazol-5-yl)propyl)isocyanate with 1-(3,4-dimethoxybenzyl)hydrazine in the presence of a suitable solvent. The resulting product is then purified through column chromatography to obtain DM-PU-01 in its pure form. This synthesis method has been optimized to produce high yields of DM-PU-01 with minimal impurities.
Scientific Research Applications
DM-PU-01 has been studied for its potential applications in various fields, including cancer research, neuroscience, and immunology. In cancer research, DM-PU-01 has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neuroscience, DM-PU-01 has been studied for its potential as a neuroprotective agent, as it has been shown to improve cognitive function and reduce neuroinflammation. In immunology, DM-PU-01 has been studied for its potential as an immunomodulatory agent, as it has been shown to regulate the immune response and reduce inflammation.
properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-12-9-14(24-20-12)5-4-8-18-17(21)19-11-13-6-7-15(22-2)16(10-13)23-3/h6-7,9-10H,4-5,8,11H2,1-3H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSNQZPCFDNCEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCCNC(=O)NCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2-methoxyethyl)-2-phenyl-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2481678.png)
![7-Cyclopropyl-2-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2481679.png)


![N-(4-butylphenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2481683.png)
![7-(2,3-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2481684.png)

![1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-3-{3-[(4-fluorophenyl)methoxy]thiophen-2-yl}urea](/img/structure/B2481687.png)

![4-bromo-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2481689.png)
![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2481694.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2481697.png)
